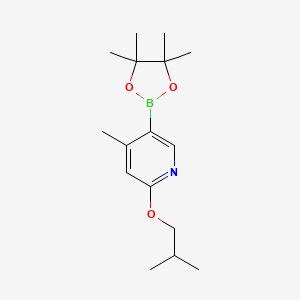
4-Methyl-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a chemical compound with the molecular formula C16H26BNO3 and a molecular weight of 291.194 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an isobutoxy group, a methyl group, and a dioxaborolane group. It is commonly used in organic synthesis and has applications in various scientific research fields.
准备方法
The synthesis of 4-Methyl-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring, which is then functionalized with the isobutoxy and methyl groups.
Borylation Reaction: The introduction of the dioxaborolane group is achieved through a borylation reaction. This involves the use of a boronic acid or boronate ester as the boron source, along with a suitable catalyst such as palladium.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
化学反应分析
4-Methyl-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutoxy or methyl groups are replaced by other functional groups.
Coupling Reactions: The dioxaborolane group allows for Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides.
科学研究应用
4-Methyl-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It is used in the preparation of advanced materials, such as polymers and electronic materials.
作用机制
The mechanism of action of 4-Methyl-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form stable complexes with transition metals, facilitating catalytic processes. Additionally, the pyridine ring can act as a nucleophile or electrophile, depending on the reaction conditions .
相似化合物的比较
4-Methyl-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can be compared with other similar compounds, such as:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound lacks the isobutoxy and methyl groups, making it less versatile in certain synthetic applications.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: The position of the dioxaborolane group on the pyridine ring differs, affecting its reactivity and applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound contains a benzaldehyde group instead of the pyridine ring, leading to different chemical properties and uses.
生物活性
Overview
4-Methyl-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a synthetic compound with significant implications in organic synthesis and medicinal chemistry. With the molecular formula C16H26BNO3 and a molecular weight of 291.194 g/mol, this compound is primarily recognized for its role as a reagent in various chemical reactions, particularly those involving borylation.
The biological activity of this compound can be attributed to its ability to interact with palladium catalysts in Suzuki-Miyaura cross-coupling reactions. This mechanism facilitates the formation of carbon-carbon bonds essential for synthesizing complex organic molecules. The dioxaborolane moiety enhances the reactivity of the pyridine structure, allowing it to participate in various biochemical pathways.
Applications in Research
This compound has several research applications across different fields:
- Organic Synthesis : Utilized as a building block for synthesizing complex organic molecules.
- Medicinal Chemistry : Employed in developing pharmaceuticals and drug candidates.
- Material Science : Used in preparing advanced materials such as polymers and electronic materials.
- Catalysis : Acts as a ligand in catalytic reactions, improving efficiency and selectivity.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Applications |
|---|---|---|
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Lacks isobutoxy and methyl groups | Less versatile in synthetic applications |
| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Different position of dioxaborolane group | Varies in reactivity |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | Contains benzaldehyde instead of pyridine | Different chemical properties |
Case Studies
Recent studies have highlighted the compound's effectiveness in specific applications:
- Suzuki-Miyaura Cross-Coupling Reactions : Research demonstrated that this compound significantly improves yields in reactions involving aryl halides and boronic acids. The presence of the dioxaborolane group enhances the reactivity towards palladium catalysts.
- Pharmaceutical Development : A study focused on synthesizing novel kinase inhibitors using this compound as a key intermediate. The results indicated that compounds synthesized via this route exhibited promising biological activity against various cancer cell lines.
The compound exhibits several biochemical properties that contribute to its utility:
- Solubility : It is soluble in common organic solvents which facilitates its use in laboratory settings.
- Stability : The chemical structure provides stability under standard laboratory conditions.
Safety and Handling
As with many chemical compounds used in synthesis and research:
- Toxicity : The compound is classified as harmful if swallowed (H302) and can cause skin irritation (H315). Proper safety precautions should be taken when handling.
属性
IUPAC Name |
4-methyl-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO3/c1-11(2)10-19-14-8-12(3)13(9-18-14)17-20-15(4,5)16(6,7)21-17/h8-9,11H,10H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUNZWFQKDTKCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)OCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














